molecular formula C8H7F3N2O B13653004 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone

1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone

Cat. No.: B13653004
M. Wt: 204.15 g/mol
InChI Key: ZSJFFTMIURYGMB-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-amino-2-(trifluoromethyl)pyridine with ethanone under specific conditions . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups to the pyridine ring.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 5-Amino-2-(trifluoromethyl)pyridine

Comparison: 1-(5-Amino-2-(trifluoromethyl)pyridin-4-yl)ethanone is unique due to the presence of the ethanone group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C8H7F3N2O/c1-4(14)5-2-7(8(9,10)11)13-3-6(5)12/h2-3H,12H2,1H3

InChI Key

ZSJFFTMIURYGMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1N)C(F)(F)F

Origin of Product

United States

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